Dihydroergocornine tartrate Dihydroergocornine tartrate
Brand Name: Vulcanchem
CAS No.: 102366-78-9
VCID: VC0025060
InChI: InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1
SMILES: CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C35H47N5O11
Molecular Weight: 713.785

Dihydroergocornine tartrate

CAS No.: 102366-78-9

Cat. No.: VC0025060

Molecular Formula: C35H47N5O11

Molecular Weight: 713.785

* For research use only. Not for human or veterinary use.

Dihydroergocornine tartrate - 102366-78-9

Specification

CAS No. 102366-78-9
Molecular Formula C35H47N5O11
Molecular Weight 713.785
Standard InChI InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1
Standard InChI Key JQWRQBBKTLZMBN-DEAFZEICSA-N
SMILES CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Properties

Dihydroergocornine tartrate (CAS No.: 102366-78-9) is derived from dihydroergocornine, which itself is a hydrogenated derivative of ergocornine. The tartrate salt form alters the compound's physical properties while maintaining its pharmacological activity profile with some modifications to bioavailability and absorption characteristics.

Chemical Structure and Classification

Dihydroergocornine tartrate has a molecular formula of C35H47N5O11 and a molecular weight of approximately 713.785 g/mol. The base compound, dihydroergocornine, is structurally characterized as ergocornine in which a single bond replaces the double bond between positions 9 and 10 . The tartrate moiety forms a salt with the base compound, enhancing its stability and solubility properties for pharmaceutical applications.

Chemical Properties and Relationships

Dihydroergocornine belongs to a class of compounds known as ergot alkaloids and is categorized as a 9,10α-dihydro derivative of ergotamine. The compound contains isopropyl sidechains at the 2' and 5' positions of the molecule . Its full chemical name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide tartrate .

Pharmacological Properties

Dihydroergocornine tartrate exhibits multiple pharmacological actions, primarily affecting vascular and neurological systems. Its mechanism of action involves interaction with various neurotransmitter receptors, leading to its therapeutic effects.

Mechanism of Action

Dihydroergocornine functions through potent adrenolytic and sympathicolytic mechanisms. It acts as an antagonist to both serotonin and noradrenaline receptors, which contributes to its vasodilatory effects and ability to modulate blood pressure. These interactions with neurotransmitter systems form the basis of its various therapeutic applications.

Pharmacodynamic Profile

The compound demonstrates significant central and peripheral effects on the cardiovascular system. When administered intravenously, dihydroergocornine has been shown to temporarily reduce both systolic and diastolic blood pressure, along with pulse rate, particularly in hypertensive patients . Its vasodilatory properties appear to be mediated through central mechanisms, potentially by stimulating vasodilator centers in the brain.

In cerebral tissue, dihydroergocornine administration leads to decreased cerebral blood flow, cerebral vascular resistance, and oxygen uptake . This effect appears to promote cerebral metabolic homeostasis, which may explain some of its neuroprotective properties and applications in cognitive disorders.

Clinical Applications

The therapeutic applications of dihydroergocornine tartrate span several medical conditions, with primary focus on vascular and cognitive disorders.

Vascular Disorders

Dihydroergocornine tartrate has demonstrated efficacy in managing various vascular conditions. While less effective than ergotamine tartrate and dihydroergotamine for treating typical migraine, it has the advantage of lower toxicity . The compound's ability to modulate vascular tone makes it potentially useful in conditions characterized by vascular dysregulation.

Cognitive Function and Neurological Applications

One of the more established uses of dihydroergocornine is in elderly patients exhibiting signs of idiopathic decline in mental capacity. While the precise mechanism underlying this cognitive benefit remains incompletely understood, it likely relates to the compound's effects on cerebral blood flow and metabolism. Dihydroergocornine is one of the components in ergoloid, which has been investigated for potential neuroprotective properties and applications in age-related cognitive decline.

Pharmacokinetics

The pharmacokinetic profile of dihydroergocornine tartrate provides important insights into its clinical efficacy and dosing considerations.

Metabolism and Excretion

When administered orally, dihydroergocornine is predominantly eliminated via feces, with approximately 97.5% of the administered dose following this route. Urinary excretion accounts for only about 2.5% of the dose . Following intravenous administration, the renal excretion profile changes somewhat, with approximately 10% of the administered dose eliminated through the kidneys .

Research Findings and Clinical Efficacy

Scientific investigations into dihydroergocornine tartrate have yielded several significant findings regarding its efficacy and safety profile.

Efficacy in Cardiovascular Conditions

Clinical studies have demonstrated that parenteral administration of dihydroergocornine can effectively lower blood pressure, while its oral form shows comparatively limited effect. This differential efficacy based on administration route has important implications for clinical applications and dosing strategies. The compound's hypotensive effects appear to be mediated through its interaction with adrenergic and serotonergic systems.

Comparative Efficacy

Data Tables and Structured Information

Chemical Properties of Dihydroergocornine Tartrate

PropertyValueSource
CAS Number102366-78-9
Molecular FormulaC35H47N5O11
Molecular Weight713.785 g/mol
Base CompoundDihydroergocornine
Chemical ClassificationErgot Alkaloid Derivative

Pharmacokinetic Parameters of Dihydroergocornine

ParameterValueSource
Time to Maximum Plasma Concentration1.4 hours
Absorption Half-life0.32 hours
Absorption Percentage~25%
Fecal Elimination (Oral Administration)~97.5%
Urinary Elimination (Oral Administration)~2.5%
Urinary Elimination (IV Administration)~10%

Comparative Efficacy in Therapeutic Applications

ApplicationEfficacyComparative NotesSource
Migraine TreatmentModerateLess effective than ergotamine tartrate and dihydroergotamine, but less toxic
Blood Pressure Reduction (IV)SignificantTemporarily reduces systolic and diastolic pressure
Blood Pressure Reduction (Oral)LimitedLittle effect when administered orally
Cerebral Blood FlowSignificantDecreases cerebral blood flow and vascular resistance
Cognitive FunctionModerateUsed in elderly with idiopathic mental capacity decline

Clinical Considerations and Therapeutic Guidelines

Dosage Forms and Administration

Dihydroergocornine tartrate is available in various pharmaceutical formulations, though specific dosing information is limited in the current literature. The significant difference in efficacy between parenteral and oral administration suggests that route of administration is a critical consideration in clinical settings . Parenteral forms are more effective for cardiovascular applications, particularly when rapid blood pressure reduction is desired.

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